4-Dechloro-2-chloro-Regorafenib
Description
4-Dechloro-2-chloro-Regorafenib is a structural analog of the multikinase inhibitor Regorafenib, which is clinically used to treat colorectal cancer and hepatocellular carcinoma. This derivative features a dechlorination at the 4-position and a chlorine substitution at the 2-position of the parent compound’s aromatic core. Its molecular formula is C21H16ClF3N4O3 (molecular weight: 464.83 g/mol) .
Properties
Molecular Formula |
C₂₁H₁₅ClF₄N₄O₃ |
|---|---|
Molecular Weight |
482.82 |
Synonyms |
4-(4-(3-(2-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics:
- Mechanism of Action : Functions as a platelet-derived growth factor (PDGF) antagonist, disrupting receptor dimerization and downstream signaling pathways, including phosphorylation of key effectors .
- Physicochemical Properties : Exhibits enhanced lipophilicity due to its hydrophobic substituents, improving membrane permeability and target interaction dynamics .
- Toxicity Profile : Classified as highly toxic to aquatic life (GHS Hazard Category 1) and poses risks of organ damage with prolonged exposure .
Comparison with Structurally Similar Compounds
The table below contrasts 4-Dechloro-2-chloro-Regorafenib with Regorafenib, its metabolites, and other analogs:
Key Findings:
However, this modification may compromise its activity against other kinase targets like VEGFR .
Lipophilicity : The compound’s hydrophobic regions improve membrane permeability, a trait shared with Regorafenib but distinct from polar metabolites like Hydroxyregorafenib .
Toxicity: Unlike Regorafenib, which primarily causes hepatotoxicity, this compound exhibits pronounced environmental and reproductive hazards, necessitating stringent handling protocols .
PDGF Antagonism
This compound demonstrates superior PDGF receptor inhibition (IC50: 12 nM) compared to analogs like 4-Fluoro-Regorafenib (IC50: 28 nM), attributed to its optimized halogen interactions with the receptor’s hydrophobic pocket .
Pharmacokinetic Limitations
Despite its efficacy in vitro, the compound’s high logP value (4.5) correlates with rapid plasma clearance in murine models, reducing bioavailability relative to Regorafenib (logP: 3.8) .
Environmental Impact
Studies highlight its extreme toxicity to Daphnia magna (LC50: 0.1 ppm), surpassing Regorafenib’s aquatic toxicity (LC50: 1.2 ppm), necessitating strict disposal protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
